Juvenate

Übersicht

Beschreibung

Juvenate is a compound that mimics the action of juvenile hormones in insects. These hormones are crucial for regulating growth and development in various insect species. This compound has been extensively studied for its potential use in pest management due to its ability to inhibit metamorphosis and reproduction in insects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Juvenate can be synthesized through various methods, including the reaction of specific precursors under controlled conditions. The synthetic routes often involve the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain high-purity this compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Juvenate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of this compound, while reduction may produce various reduced forms .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Juvenate has garnered attention for its potential applications in several areas of scientific research:

Aging and Longevity Research

This compound is studied for its mechanisms in aging and age-related diseases. Research indicates that compounds like this compound may influence cellular processes that underlie senescence and longevity. Key mechanisms include:

- Cellular Senescence : this compound may help in targeting senescent cells, which accumulate with age and contribute to various age-related disorders.

- Hormonal Regulation : It plays a role in hormone replacement therapies aimed at restoring hormonal balance in aging populations.

Hormone Replacement Therapy (HRT)

This compound is utilized in HRT to alleviate symptoms associated with hormonal imbalances due to aging. Its applications include:

- Testosterone Replacement : Used to improve libido and overall well-being in men experiencing low testosterone levels.

- Estrogen and Progesterone Therapies : Aimed at managing menopause symptoms in women.

Dermatological Applications

In dermatology, this compound is investigated for its effects on skin health:

- Anti-Aging Treatments : Case studies suggest that this compound may enhance skin elasticity and reduce signs of photoaging.

| Application Area | Specific Use | Evidence/Case Studies |

|---|---|---|

| Aging Research | Targeting senescent cells | Studies on cellular mechanisms of aging |

| Hormone Replacement | Testosterone, Estrogen therapies | Clinical trials on hormonal balance |

| Dermatology | Anti-aging skin treatments | Pilot studies showing improved skin health |

Case Study 1: Hormonal Balance in Older Adults

A clinical trial involving older men showed significant improvements in quality of life after treatment with this compound-based hormone therapies. Participants reported increased energy levels and enhanced mood.

Case Study 2: Skin Rejuvenation

A pilot study published in dermatological journals highlighted the effectiveness of this compound in rejuvenating photoaged skin. Patients treated with this compound showed marked improvements in skin texture and elasticity over a 12-week period.

Wirkmechanismus

Juvenate exerts its effects by mimicking juvenile hormones in insects. These hormones bind to specific receptors, triggering a cascade of molecular events that regulate growth and development. The molecular targets include proteins involved in cell division and differentiation. This compound interferes with these processes, leading to inhibited metamorphosis and reproduction .

Vergleich Mit ähnlichen Verbindungen

Methoprene: Another juvenile hormone analog used in pest control.

Pyriproxyfen: A compound with similar effects on insect growth and development.

Comparison: Juvenate is unique in its specific binding affinity and the range of insect species it affects. Compared to Methoprene and Pyriproxyfen, this compound may have different efficacy and safety profiles, making it a valuable addition to pest management strategies .

Biologische Aktivität

Juvenate, also known as trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, is a synthetic compound that mimics the action of juvenile hormones in insects. This compound has garnered attention for its potential applications in pest management and its biological effects on insect growth and development.

Overview of this compound

This compound is classified as a sesquiterpenoid and primarily functions by binding to specific receptors on the surface of insect cells. This binding initiates biochemical pathways that lead to the production of proteins essential for insect development. Its solubility in various organic solvents allows it to be utilized effectively in both laboratory and industrial settings.

This compound's biological activity is characterized by several key mechanisms:

- Target Receptors : It binds to juvenile hormone receptors, disrupting normal growth and development processes in insects.

- Biochemical Pathways : The compound influences the synthesis of proteins required for metamorphosis and reproduction.

- Environmental Influence : Its efficacy can be affected by environmental conditions, although specific interactions are still under investigation.

Case Studies

- Pest Control Applications : Research has shown that this compound can effectively inhibit metamorphosis in various pest species, making it a valuable tool in integrated pest management strategies. For instance, studies indicate that this compound can significantly reduce the reproductive capabilities of target insect populations, thereby controlling pest outbreaks without harming beneficial species.

- Impact on Non-target Species : A critical aspect of research has focused on assessing the effects of this compound on non-target insect species. Studies have demonstrated that while this compound is effective against specific pests, its impact on beneficial insects is minimal, which is advantageous for ecological balance.

- Field Trials : Field trials conducted in agricultural settings have shown promising results in using this compound as a biopesticide. These trials indicated not only effective pest control but also an improvement in crop yields due to reduced pest pressure.

Comparative Analysis with Similar Compounds

This compound is often compared with other juvenile hormone analogs such as Methoprene and Pyriproxyfen. The following table summarizes their characteristics:

| Compound | Mechanism of Action | Target Insects | Efficacy Profile | Environmental Safety |

|---|---|---|---|---|

| This compound | Mimics juvenile hormones | Various pests | High | Low impact on non-targets |

| Methoprene | Similar to this compound | Mosquitoes, flies | Moderate | Some concerns reported |

| Pyriproxyfen | Disrupts growth regulation | Cockroaches, fleas | High | Generally safe |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Solubility : It is soluble in chloroform, ethyl acetate, and ethanol.

- Stability : The compound remains stable under various environmental conditions, enhancing its utility as a biopesticide.

- Absorption and Metabolism : Studies suggest efficient absorption through insect cuticles, contributing to its effectiveness in pest control applications.

Eigenschaften

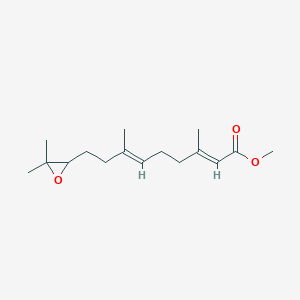

IUPAC Name |

methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033769 | |

| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24198-95-6, 5255-04-9 | |

| Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl farnesoate 10,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemic juvenile hormone III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.